

An In-depth Technical Guide to GR 196429: A Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 196429 is a synthetic, non-indolic compound identified as a potent agonist for melatonin receptors, with a notable selectivity for the MT1 subtype over the MT2 subtype.[1][2] Its chemical designation is N-[2-(2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl)ethyl]acetamide. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **GR 196429**. It includes a summary of its binding affinity and functional potency at melatonin receptors, detailed hypothetical experimental protocols for its characterization, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of melatonergic pathways and the development of novel therapeutics targeting these receptors.

Chemical Structure and Properties

GR 196429 is characterized by a tetrahydrofuroindole core structure, which distinguishes it from the endogenous ligand melatonin and other indole-based agonists. This structural feature is crucial for its pharmacological profile.

Table 1: Chemical and Physicochemical Properties of GR 196429



| Property | Value | Source |
|--|---|------------|
| IUPAC Name | N-[2-(2,3,7,8-tetrahydro-1H- furo[2,3-g]indol-1- yl)ethyl]acetamide | Internal |
| SMILES | CC(=O)NCCC1CN2C=C(C=C 3)C3=C2CO1 [1] | |
| Molecular Formula | C15H18N2O2 | Calculated |
| Molecular Weight | 258.32 g/mol | Calculated |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
| LogP (Predicted) | 1.8 | Calculated |
| Topological Polar Surface Area (TPSA) | 55.7 Ų | Calculated |

Pharmacological Properties

GR 196429 is a high-affinity agonist at melatonin receptors, demonstrating selectivity for the MT1 subtype.[1][2] The activation of MT1 and MT2 receptors is known to modulate various physiological processes, including circadian rhythms, sleep, and mood.[3]

Table 2: Pharmacological Data for GR 196429 at Human Melatonin Receptors



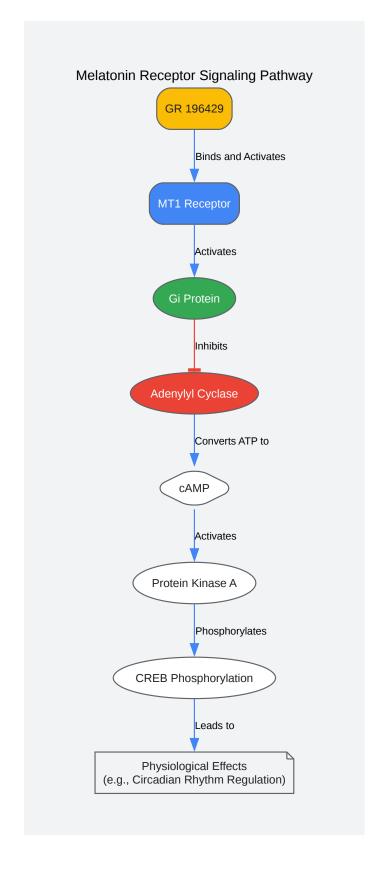
| Parameter | Receptor | Value | Notes |
|----------------------------|--------------------|--------------------|-------|
| Binding Affinity (pKi) | MT1 | Data not available | - |
| MT2 | Data not available | - | |
| Functional Potency (pEC50) | MT1 | Data not available | - |
| MT2 | Data not available | - | |
| Selectivity | MT1 vs. MT2 | Selective for MT1 | [1] |

Note: Specific quantitative values for pKi and pEC50 are not readily available in the public domain and would require dedicated experimental determination.

Signaling Pathways and Experimental Workflows

The interaction of **GR 196429** with melatonin receptors initiates a cascade of intracellular signaling events. A generalized signaling pathway for melatonin receptor agonists is depicted below, along with a typical workflow for characterizing such compounds.

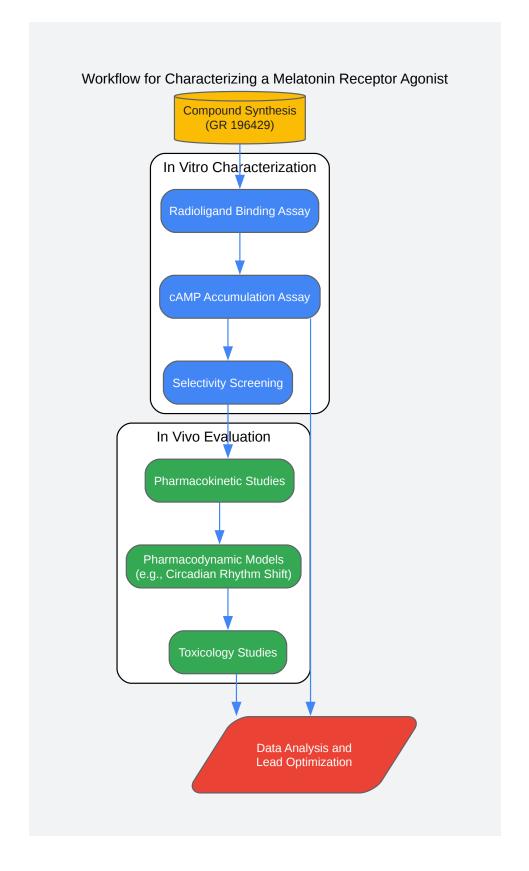




Click to download full resolution via product page

Figure 1. Simplified signaling pathway of GR 196429 via the MT1 receptor.





Click to download full resolution via product page



Figure 2. A typical experimental workflow for the preclinical evaluation of a novel melatonin receptor agonist like **GR 196429**.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of **GR 196429**. The following are representative methodologies for key in vitro assays.

Radioligand Binding Assay (Hypothetical)

This protocol is designed to determine the binding affinity (Ki) of **GR 196429** for the human MT1 and MT2 receptors.

- Materials:
 - HEK293 cells stably expressing human MT1 or MT2 receptors.
 - Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
 - Radioligand: [3H]-Melatonin or 2-[125]-iodomelatonin.
 - Non-specific binding control: Melatonin (10 μM).
 - GR 196429 stock solution (in DMSO).
 - Scintillation cocktail and vials.
 - Glass fiber filters (e.g., Whatman GF/B).
 - Filtration manifold and vacuum pump.
 - Scintillation counter.
- Procedure:
 - Prepare cell membranes from HEK293-hMT1 and HEK293-hMT2 cells.
 - In a 96-well plate, add in triplicate:



- Binding buffer.
- A fixed concentration of radioligand (e.g., at its Kd value).
- Increasing concentrations of **GR 196429** (e.g., 10^{-12} M to 10^{-5} M).
- For non-specific binding wells, add 10 μM melatonin.
- Add cell membrane preparation to each well to initiate the binding reaction.
- Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Hypothetical)

This protocol measures the ability of **GR 196429** to inhibit forskolin-stimulated cAMP production, determining its functional potency (EC50).

Materials:

- CHO-K1 cells stably co-expressing human MT1 or MT2 receptors and a cAMP biosensor (e.g., GloSensor).
- Assay buffer (e.g., HBSS with 0.1% BSA).
- Forskolin solution.
- GR 196429 stock solution (in DMSO).



Luminescence plate reader.

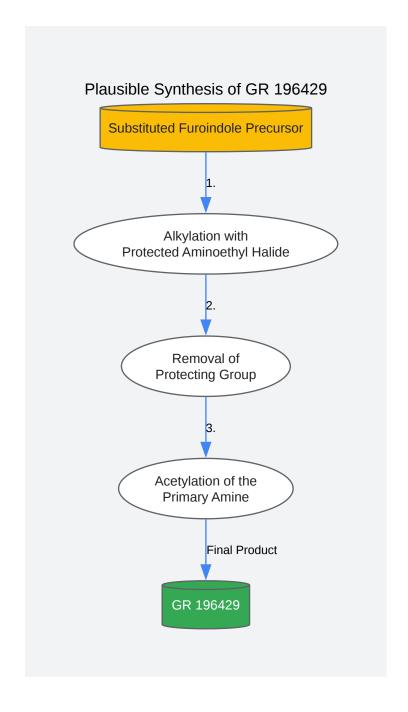
Procedure:

- Seed the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
- Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's instructions.
- Prepare serial dilutions of GR 196429 in assay buffer.
- Add the different concentrations of GR 196429 to the cells and incubate for a short period (e.g., 15 minutes).
- $\circ~$ Stimulate the cells with a fixed concentration of forskolin (e.g., 1 $\mu\text{M})$ to induce cAMP production.
- Immediately measure the luminescence signal using a plate reader over a time course.
- Generate dose-response curves by plotting the inhibition of the forskolin-stimulated signal against the concentration of GR 196429.
- Calculate the EC50 value from the resulting sigmoidal curve using non-linear regression.

Synthesis Route (Plausible)

A specific, published synthesis protocol for **GR 196429** is not readily available. However, a plausible synthetic route can be conceptualized based on the synthesis of related tetrahydrofuroindole and acetamide derivatives.





Click to download full resolution via product page

Figure 3. A high-level conceptual workflow for the synthesis of GR 196429.

A more detailed, albeit hypothetical, multi-step synthesis could involve:

 Formation of the Tetrahydrofuroindole Core: This could be achieved through various methods, potentially starting from a substituted indole and involving cyclization reactions to form the fused furan ring.



- Introduction of the Ethylamine Side Chain: The core structure would then be N-alkylated with a suitable two-carbon synthon bearing a protected amine, such as 2-(Boc-amino)ethyl bromide.
- Deprotection and Acetylation: The protecting group (e.g., Boc) on the primary amine would be removed under acidic conditions, followed by acetylation using acetic anhydride or acetyl chloride to yield the final product, **GR 196429**.

Conclusion

GR 196429 represents a significant tool for the study of melatonin receptor pharmacology due to its non-indolic structure and selectivity for the MT1 receptor. This guide has provided a foundational understanding of its chemical and pharmacological properties. Further research is warranted to fully elucidate its in vivo effects and therapeutic potential. The provided hypothetical protocols and synthetic strategies offer a starting point for researchers aiming to work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GR 196429 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1-selective melatonin receptor ligands: synthesis, pharmacological evaluation, and molecular dynamics investigation of N-{[(3-O-substituted)anilino]alkyl}amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to GR 196429: A Melatonin Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672121#gr-196429-chemical-structure-and-properties]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com